molecular formula C13H17N3O3 B5865667 4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5865667
M. Wt: 263.29 g/mol
InChI Key: IFEPVEYUDTWHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide, also known as PHA-665752, is a small molecule inhibitor of c-Met receptor tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation.

Mechanism of Action

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a selective inhibitor of c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By blocking the c-Met signaling pathway, this compound inhibits cell proliferation, survival, and migration, leading to the suppression of tumor growth and metastasis. This compound also has anti-fibrotic and anti-inflammatory effects by inhibiting the activation of hepatic stellate cells and reducing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor, anti-fibrotic, and anti-inflammatory effects in various animal models. In cancer models, this compound inhibits the growth and metastasis of tumor cells, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In fibrosis models, this compound reduces the activation of hepatic stellate cells, inhibits collagen production, and improves liver function. In inflammation models, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improves lung function.

Advantages and Limitations for Lab Experiments

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, there are some limitations to its use in lab experiments, including its short half-life and potential toxicity at high doses. Further studies are needed to optimize its dosing and delivery methods and to evaluate its safety and efficacy in clinical trials.

Future Directions

There are several future directions for the research and development of 4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One direction is the optimization of its dosing and delivery methods to improve its efficacy and safety in clinical trials. Another direction is the identification of biomarkers that can predict the response to this compound in different diseases. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its anti-tumor and anti-inflammatory effects. Overall, this compound has a promising potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic applications.

Synthesis Methods

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide can be synthesized using various methods, including a four-step synthesis method reported by Pfizer researchers in 2005. The method involves the reaction of 4-methylbenzenecarboximidamide with 4-morpholinylcarbonyl chloride in the presence of triethylamine and 1,4-dioxane. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.

Scientific Research Applications

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been extensively studied for its therapeutic potential in various diseases, including cancer, fibrosis, and inflammation. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the c-Met signaling pathway, which is involved in cell proliferation, survival, and migration. This compound has also been shown to reduce fibrosis and inflammation in animal models of liver and lung diseases.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10-2-4-11(5-3-10)12(14)15-19-13(17)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEPVEYUDTWHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)N2CCOCC2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.